molecular formula C14H19NO B14567136 (1R,8R)-8-Anilinocyclooct-4-en-1-ol CAS No. 61602-31-1

(1R,8R)-8-Anilinocyclooct-4-en-1-ol

Cat. No.: B14567136
CAS No.: 61602-31-1
M. Wt: 217.31 g/mol
InChI Key: DAZXYFPNASUASA-ZIAGYGMSSA-N
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Description

(1R,8R)-8-Anilinocyclooct-4-en-1-ol is a chiral compound with a unique structure that includes a cyclooctene ring substituted with an aniline group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8R)-8-Anilinocyclooct-4-en-1-ol typically involves the following steps:

    Cyclization: Starting from a suitable linear precursor, cyclization is achieved through intramolecular reactions to form the cyclooctene ring.

    Substitution: Introduction of the aniline group is carried out via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be part of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(1R,8R)-8-Anilinocyclooct-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted cyclooctenes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,8R)-8-Anilinocyclooct-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,8R)-8-Anilinocyclooct-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aniline group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,8R)-Bicyclo[6.1.0]nonan-3-one: This compound has a similar bicyclic structure but lacks the aniline and hydroxyl groups.

    (1R,4R,7R,8R,10R)-8-ethenyl-8-methoxytricyclo[5.2.1.0^{4,10}]deca-2,5-diene: This compound has a tricyclic structure with different functional groups.

Uniqueness

(1R,8R)-8-Anilinocyclooct-4-en-1-ol is unique due to the presence of both an aniline group and a hydroxyl group on a cyclooctene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61602-31-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(1R,8R)-8-anilinocyclooct-4-en-1-ol

InChI

InChI=1S/C14H19NO/c16-14-11-7-2-1-6-10-13(14)15-12-8-4-3-5-9-12/h1-5,8-9,13-16H,6-7,10-11H2/t13-,14-/m1/s1

InChI Key

DAZXYFPNASUASA-ZIAGYGMSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](CCC=C1)O)NC2=CC=CC=C2

Canonical SMILES

C1CC(C(CCC=C1)O)NC2=CC=CC=C2

Origin of Product

United States

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